Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Description
Key structural features:
- Molecular formula : C$$8$$H$${10}$$Cl$$2$$N$$2$$O
- Ring fusion : Furan (positions 3–4) fused to pyridine (positions 2–3)
- Substituents : Methanamine at C2, chloride counterions
Isomeric possibilities arise from alternative ring fusion patterns (e.g., [2,3-b] or [3,4-c] furopyridines) and substituent positioning. For example, furo[3,4-c]pyridine derivatives exhibit distinct electronic properties due to nitrogen placement in the six-membered ring. Computational studies suggest that the [3,2-b] configuration optimizes aromaticity and minimizes steric strain compared to other isomers.
X-ray Crystallographic Analysis of the Furopyridine Core
X-ray diffraction studies of related furo[3,2-b]pyridine complexes reveal critical geometric parameters (Table 1):
Table 1. Crystallographic data for furo[3,2-b]pyridine derivatives
The nearly planar arrangement (dihedral angle < 3°) between the furan and pyridine rings facilitates π-π stacking interactions in protein binding pockets. Halogen substituents at C5 (e.g., chloro groups) induce minor torsional distortions (< 5°) while maintaining coplanarity. Hydrogen bonding between the protonated amine and chloride ions stabilizes the crystal lattice, as observed in analogous dihydrochloride salts.
Protonation States and Salt Formation Mechanisms
The dihydrochloride salt forms via sequential protonation:
Primary amine protonation :
Pyridine nitrogen protonation :
Salt stabilization mechanisms :
- Electrostatic interactions : Coulombic attraction between NH$$_3^+$$/pyridinium and Cl$$^-$$ ions
- Hydrogen bonding : N-H···Cl and C-H···Cl contacts (2.8–3.2 Å)
- π-Cl interactions : Chloride ions align with aromatic rings (distance: 3.4–3.7 Å)
The protonation sequence was confirmed via $$^1$$H NMR titration, showing downfield shifts of the pyridine H4 proton (Δδ = 0.8 ppm) upon HCl addition. DFT calculations further support preferential protonation at the amine site (ΔG = −24.7 kcal/mol) versus the pyridine nitrogen (ΔG = −18.9 kcal/mol).
Properties
IUPAC Name |
furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFJTCEIYWMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)CN)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride typically involves the reaction of furo[3,2-b]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorinated aromatic ring in furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. For example:
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Amination : Reaction with ammonia or primary/secondary amines under basic conditions replaces the chlorine atom at position 5, forming substituted amine derivatives.
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Hydroxylation : Treatment with aqueous hydroxide solutions yields hydroxylated analogs, which are intermediates for further functionalization.
Conditions :
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Solvents: DMF, DMSO, or ethanol
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Catalysts: Cu(I) or Pd(0) for accelerated kinetics
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Temperature: 80–120°C
Cross-Coupling Reactions
The compound participates in metal-catalyzed cross-coupling reactions to introduce aryl or alkyl groups:
These reactions retain the furopyridine core while expanding structural diversity for medicinal chemistry applications .
Alkylation and Reductive Amination
The primary amine group undergoes alkylation or reductive amination:
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Alkylation : Treatment with alkyl halides in the presence of K<sub>2</sub>CO<sub>3</sub> produces N-alkylated derivatives.
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Reductive Amination : Reaction with aldehydes/ketones and NaBH<sub>4</sub> yields secondary amines.
Example :
Cyclization Reactions
The amine and furan moieties enable intramolecular cyclizations:
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Heterocycle Formation : Reaction with α,β-unsaturated carbonyl compounds under acidic conditions generates pyrrolo-fused systems .
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Diazepine Synthesis : Condensation with dicarbonyl reagents forms seven-membered rings .
Key Conditions :
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Acid catalysts (HCl, TFA)
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Solvents: Dichloromethane, methanol
Diazotization and Subsequent Transformations
The aromatic amine group undergoes diazotization, enabling diverse downstream reactions:
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Sandmeyer Reaction : Conversion to halogenated derivatives using CuCl or CuBr .
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Azo Coupling : Formation of azo dyes with electron-rich aromatics (e.g., phenols) .
Acid/Base-Mediated Functional Group Interconversion
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Salt Formation : The dihydrochloride form reacts with bases (e.g., NaOH) to regenerate the free amine.
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Esterification : Reaction with acyl chlorides in pyridine yields amide derivatives .
Stability and Reactivity Considerations
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pH Sensitivity : The compound degrades under strongly alkaline conditions (>pH 10) due to furan ring opening.
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Thermal Stability : Stable up to 200°C, but prolonged heating above 150°C leads to decomposition.
Scientific Research Applications
Anticancer Activity
Research indicates that furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride has potential as an anticancer agent. It disrupts critical cellular signaling pathways involved in cancer progression. Notably, it has shown binding affinities to receptors like the human epidermal growth factor receptor 2 (HER2), suggesting its utility in targeted cancer therapies .
In a study focusing on selective kinase inhibitors, furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride was identified as a potent inhibitor of cdc-like kinases (CLKs), which are implicated in various cancers. The optimization of this compound led to sub-micromolar modulators of the Hedgehog signaling pathway, further emphasizing its therapeutic potential .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. The structural characteristics of furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride allow it to interact with various molecular targets, which may lead to protective effects against neuronal damage.
Biochemical Probes
Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride serves as a biochemical probe for studying protein interactions and signaling pathways. Its unique scaffold allows for the design of derivatives that can selectively target specific proteins or enzymes involved in disease processes. This functionality is crucial for developing new therapeutic strategies and understanding disease mechanisms at the molecular level .
Synthesis and Derivative Development
The synthesis of furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride typically involves multi-step reactions that incorporate metal-mediated couplings. These synthetic pathways can be optimized to produce various derivatives with enhanced biological activities or improved pharmacokinetic profiles. The development of new derivatives broadens the scope of applications in drug discovery and development .
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride significantly inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involved the downregulation of key oncogenic pathways, leading to increased apoptosis in treated cells .
- Neuroprotective Studies : Experimental models have shown that furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect was attributed to its ability to modulate signaling pathways associated with inflammation and cell survival .
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-2-ylmethanamine Dihydrochloride
Pyridine Derivatives (e.g., [3-(Trifluoromethyl)pyridin-2-yl]methanamine Hydrochloride)
- Structure : Lacks a fused ring system; substituents like trifluoromethyl groups enhance lipophilicity.
- Properties : Higher logP values (predicted) compared to furopyridines, favoring blood-brain barrier penetration but increasing off-target risks .
Substituent Position and Salt Forms
Furo[3,2-b]pyridin-5-ylmethanamine
1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride
- Structure : Biphenyl system with a pyridine ring instead of fused furan.
- Properties : Increased molecular weight (257.16 g/mol) and steric bulk may hinder binding to compact enzymatic pockets compared to furopyridines .
Pharmacological and Physicochemical Properties
Cytotoxicity and Selectivity
Furo[3,2-b]pyridin-2-yl derivatives exhibit moderate cytotoxicity (IC₅₀: 5–20 µM) against cancer cell lines, outperforming simpler pyridine analogs (IC₅₀: >50 µM) due to enhanced target engagement from the fused ring system . Imidazopyridines show broader activity but higher toxicity to normal cells .
Physicochemical Data
Biological Activity
Furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
Furo[3,2-b]pyridine derivatives have been recognized for their potential in various biological applications, particularly as inhibitors of specific kinases and modulators of signaling pathways. The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological studies.
Key Biological Activities:
- Antitumor Activity : Several studies indicate that furo[3,2-b]pyridine derivatives exhibit pronounced antitumor effects. Research has shown that these compounds can inhibit cancer cell proliferation in vitro and in vivo models.
- Anticonvulsant Properties : Certain derivatives have demonstrated anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders.
- Antibacterial Effects : The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
The biological activity of furo[3,2-b]pyridin-2-ylmethanamine dihydrochloride primarily involves its interaction with specific molecular targets:
- Kinase Inhibition : The compound acts as a selective inhibitor of cdc-like kinases (CLKs), which are implicated in several cellular processes including cell cycle regulation and apoptosis. This inhibition is crucial for its antitumor effects .
- Modulation of Signaling Pathways : It also modulates the Hedgehog signaling pathway, a critical pathway involved in cell growth and differentiation. This modulation can lead to reduced tumor growth in certain cancer types .
Case Studies
- Antitumor Efficacy :
- Anticonvulsant Activity :
- Antibacterial Properties :
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Antitumor (various cell lines) | 5 - 20 µM | |
| Anticonvulsant | Dose-dependent effect | |
| Antibacterial | MIC 50 - 100 µM |
Structure-Activity Relationship (SAR)
The biological activity of furo[3,2-b]pyridine derivatives is influenced by their structural features. Modifications to the pyridine core or the introduction of different substituents can enhance or diminish their activity:
- Fluorination : Fluorinated derivatives tend to exhibit increased stability and bioactivity compared to their non-fluorinated counterparts .
- Substituent Effects : The nature and position of substituents on the pyridine ring significantly affect the compound's potency against specific biological targets .
Q & A
Q. How do structural modifications influence pharmacological activity compared to analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
